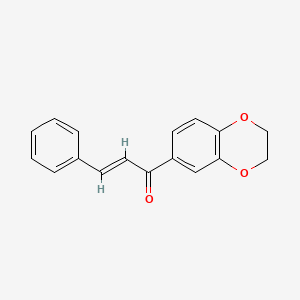

(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system bridging a 2,3-dihydro-1,4-benzodioxin moiety and a phenyl group. Chalcones are widely studied for their diverse biological activities, including antitumor, antioxidant, and antimicrobial properties . The 2,3-dihydro-1,4-benzodioxin group confers unique electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name |

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(8-6-13-4-2-1-3-5-13)14-7-9-16-17(12-14)20-11-10-19-16/h1-9,12H,10-11H2/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEIEGLLAVVHEL-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one , often referred to as a cinnamamide derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse pharmacological activities. Its structure can be represented as follows:

The compound features a benzodioxin moiety that is believed to contribute significantly to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains and fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's interaction with cellular pathways involved in cell cycle regulation and apoptosis is a focal point of ongoing research.

Antioxidant Activity

The antioxidant potential of this compound has been investigated, showing that it can scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases and may contribute to its therapeutic effects in various conditions.

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and pain signaling pathways.

- Gene Expression Regulation : There is evidence suggesting that it can modulate the expression of genes associated with cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

This indicates a promising potential for development as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The following table summarizes the findings:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 25 | 45 |

| 50 | 20 |

These results suggest a dose-dependent response indicative of its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The quinoline substituent in the 2-chloro-6-methylquinolin-3-yl analog introduces electron-withdrawing Cl and electron-donating methyl groups, enhancing bioactivity .

- Solubility: The 4-hydroxyphenyl derivative’s phenolic -OH group improves water solubility, critical for bioavailability .

- Conformational Flexibility : The dihydrobenzodioxin ring adopts a twist-chair conformation (C20/C21 deviations: 0.425 Å and 0.307 Å), influencing molecular packing and crystal stability .

Crystallographic and Structural Insights

- Bond Lengths/Angles: The enone C=O bond in the target compound is expected near 1.22 Å, consistent with chalcones. The quinoline analog shows C-Cl bond lengths of 1.737 Å, contributing to steric and electronic effects .

- Intermolecular Interactions: Weak C–H⋯O/N hydrogen bonds stabilize crystal packing in quinoline derivatives, absent in non-polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.